An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-1-methoxy-4-nitrobenzene
An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-1-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of 2-Isopropyl-1-methoxy-4-nitrobenzene (CAS No: 1706-81-6). Due to the limited availability of experimentally determined data in peer-reviewed literature and databases, this document focuses on computed properties and outlines the standard experimental protocols for their determination.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | Computed by PubChem[1] |
| IUPAC Name | 1-methoxy-4-nitro-2-propan-2-ylbenzene | Computed by Lexichem[1] |
| Monoisotopic Mass | 195.08954328 Da | Computed by PubChem[1] |
| XLogP3 | 2.8 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |
| Rotatable Bond Count | 2 | Computed by Cactvs[1] |
| Polar Surface Area | 55.1 Ų | Computed by Cactvs[1] |
Experimental Protocols
The following sections detail the standard laboratory procedures that would be employed to experimentally determine the key physical properties of a solid organic compound like 2-Isopropyl-1-methoxy-4-nitrobenzene.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[1]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is introduced into a capillary tube, which is sealed at one end.[2][3] The tube is tapped gently to pack the solid to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp or DigiMelt) and attached to a thermometer.[1][3]
-
Approximate Determination: A rapid heating run (e.g., 10-20°C per minute) is first performed to determine an approximate melting range.[5]
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[4] A fresh sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[4]
-
Data Recording: Two temperatures are recorded:
-
Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated at least twice to ensure consistency.[4]
Boiling Point Determination (Thiele Tube Method)
For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This micro-scale method is suitable when only a small amount of sample is available.[6]
Methodology:
-
Sample Preparation: A small fusion tube is filled to about half-full with the liquid sample (less than 0.5 mL).[6] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[7]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer using a rubber band, ensuring the band is well above the level of the heating oil.[6][8] This assembly is then inserted into a Thiele tube containing mineral oil, with the sample positioned near the middle of the oil.[6]
-
Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner.[8] Convection currents in the oil ensure uniform temperature distribution without the need for stirring.[9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[6][8]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6][8]
Density Determination (Pycnometer Method)
A pycnometer is a glass flask with a specific volume that allows for the precise determination of the density of solids and liquids by measuring mass.[10][11]
Methodology for a Solid:
-
Measure Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance (m₀).[11]
-
Measure Mass with Sample: A sample of the solid is placed inside the pycnometer, and the total mass is measured (m₁).[11] The mass of the solid (mₛ) is calculated as m₁ - m₀.
-
Measure Mass with Sample and Liquid: A liquid of known density (e.g., distilled water, ρₗ) in which the solid is insoluble is added to the pycnometer, filling it completely. The stopper is inserted, and any excess liquid emerging from the capillary is wiped away. The total mass is measured (m₂).
-
Measure Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled completely with the same liquid. Its mass is measured (m₃).
-
Calculation: The mass of the liquid in the completely filled pycnometer is mₗ = m₃ - m₀. The volume of the pycnometer (V) is V = mₗ / ρₗ. The mass of the liquid in the pycnometer containing the solid is m'ₗ = m₂ - m₁. The volume of the liquid with the solid is V'ₗ = m'ₗ / ρₗ. The volume of the solid sample is Vₛ = V - V'ₗ. The density of the solid (ρₛ) is then calculated as: ρₛ = mₛ / Vₛ.
Solubility Determination
Qualitative solubility tests in a range of solvents provide critical information about a compound's polarity and the presence of acidic or basic functional groups.[12][13] The general principle is that "like dissolves like"—polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[14]
Methodology:
-
Sample Preparation: In a small test tube, place approximately 25 mg of the solid solute.[12]
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12] The compound is considered "soluble" if it dissolves completely.
-
Solvent Sequence: A hierarchical approach is typically used:
-
Water: To test for high polarity and the presence of multiple hydrogen-bonding groups.[13]
-
Diethyl Ether: To test for non-polar characteristics.[13]
-
5% NaOH Solution: Solubility indicates a weak or strong acidic functional group.[12]
-
5% NaHCO₃ Solution: If soluble in NaOH, this test distinguishes strong acids (soluble) from weak acids (insoluble).[12]
-
5% HCl Solution: Solubility indicates the presence of a basic functional group, such as an amine.[12]
-
Concentrated H₂SO₄: Solubility can indicate the presence of neutral compounds containing nitrogen or oxygen, or unsaturated hydrocarbons.[12]
-
Logical Workflow Visualization
Since no specific signaling pathways involving 2-Isopropyl-1-methoxy-4-nitrobenzene have been identified in the literature, the following diagram illustrates the logical workflow for the physical characterization of a novel chemical compound.
Caption: Logical workflow for the physical characterization of a novel compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. classroom-notes.cdn.askfilo.com [classroom-notes.cdn.askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
